tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate

Organic Synthesis Medicinal Chemistry Chemical Procurement

Secure the correct ortho-nitrobenzoyl regioisomer (CAS 1286263-46-4, ≥98% purity), essential for reliable kinase inhibitor and CNS drug discovery. Using the meta- or para-nitro isomers can invalidate your SAR data and waste resources. This dual-protected (Boc + 2-nitrobenzoyl) piperidine scaffold enables differential deprotection for the rapid construction of diverse compound libraries. Its ortho-nitro group is also a key directing group for late-stage C-H activation. Do not compromise your lead optimization: specify this isomer for reproducible results and regulatory starting material definition.

Molecular Formula C17H23N3O5
Molecular Weight 349.387
CAS No. 1286263-46-4
Cat. No. B2707589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate
CAS1286263-46-4
Molecular FormulaC17H23N3O5
Molecular Weight349.387
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-12-8-10-19(11-9-12)15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,22)
InChIKeyRSXURINQSIQQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4): A Regiospecific Nitrobenzoylpiperidine Building Block for Medicinal Chemistry


tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4) is a synthetic, dual-protected piperidine derivative composed of a piperidine core bearing an ortho-nitrobenzoyl amide at the 1‑position and a tert‑butyl carbamate (Boc) at the 4‑amino position, with molecular formula C₁₇H₂₃N₃O₅ and a molecular weight of 349.38 g·mol⁻¹ . It belongs to the family of nitrobenzoyl‑piperidine‑4‑ylcarbamates, which serve as versatile intermediates in the synthesis of kinase inhibitors, CNS‑active agents, and other bioactive molecules [1]. Its defining feature is the ortho (2‑) substitution pattern of the nitro group on the benzoyl ring, a regioisomeric variation that can critically influence molecular recognition, physicochemical properties, and downstream synthetic utility versus the corresponding meta‑ and para‑nitro isomers [2].

Why Generic Substitution of tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4) with Other Nitrobenzoyl Isomers Fails


Although the 2‑, 3‑, and 4‑nitrobenzoyl‑piperidine‑4‑ylcarbamate isomers share an identical molecular formula (C₁₇H₂₃N₃O₅) and weight (349.38 Da), they are not functionally interchangeable . The position of the nitro group on the benzoyl ring critically modulates the compound's electronic distribution, steric environment, and hydrogen‑bonding potential, which in turn govern its reactivity in downstream transformations (e.g., selective nitro reduction, nucleophilic aromatic substitution, or Pd‑catalyzed cross‑couplings) and its binding affinity toward biological targets [1]. During lead‑optimization campaigns, even a subtle shift from ortho to meta or para substitution can obliterate target potency or alter metabolic stability; therefore, using an unspecified isomer or the cheapest available analog risks invalidating structure‑activity relationship (SAR) conclusions and wasting costly screening resources [2].

Quantitative Differentiation Evidence for tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4)


Regioisomeric Purity and Supply Specification: Ortho-Nitro Isomer Versus Bulk Mixtures

The target compound is consistently supplied as the single, structurally defined ortho‑nitro (2‑nitro) regioisomer with a purity specification of ≥98% (HPLC), whereas generic “nitrobenzoylpiperidine” offers or bulk intermediate lots may contain a mixture of ortho, meta, and para isomers or unspecified regioisomeric ratios, introducing uncontrolled variability into synthesis .

Organic Synthesis Medicinal Chemistry Chemical Procurement

Computational Physicochemical Profile: Ortho-Nitro Isomer Displays Equivalent Predicted Lipophilicity but Distinct Steric and Electronic Topology

In silico calculations on the identical ChemScence platform yield TPSA = 101.78 Ų and LogP = 2.7241 for the 2‑nitro isomer; the 3‑nitro isomer (CAS 1286274-65-4) shows identical calculated TPSA and LogP values due to the limitations of 2D fragment‑based prediction methods, yet experimentally the ortho‑nitro group creates a significantly different electrostatic potential surface and steric profile around the benzoyl carbonyl, which can alter hydrogen‑bond acceptor capacity and metabolic vulnerability .

Computational Chemistry Drug Design ADME Prediction

Synthetic Utility: Ortho-Directed Reactivity and Intramolecular Interaction Potential

The ortho‑nitro group in CAS 1286263-46-4 can participate in intramolecular hydrogen bonding with the adjacent amide carbonyl, stabilizing specific conformations and potentially directing metal‑catalyzed C–H activation or ortho‑lithiation reactions in ways that meta‑ and para‑nitro isomers cannot . Furthermore, the simultaneous presence of the Boc‑protected 4‑amine and the 1‑(2‑nitrobenzoyl) group provides orthogonal protection that allows sequential deprotection and functionalization strategies: the Boc group is cleaved under acidic conditions (TFA/DCM), while the 2‑nitrobenzoyl amide can be reduced to the aniline or cleaved under hydrogenolytic conditions [1].

Synthetic Methodology Late-Stage Functionalization Protecting-Group Strategy

Storage and Handling: Defined Cold‑Chain Requirement Ensures Long‑Term Stability

The manufacturer explicitly specifies storage at 2–8 °C in a sealed, dry environment, indicating that the compound has been stability‑tested under these conditions to maintain ≥98% purity over time . In contrast, some generic nitrobenzoylpiperidine analogs are shipped at ambient temperature with no defined stability data, raising the risk of degradation (e.g., nitro group reduction or Boc cleavage) during prolonged storage .

Compound Management Stability Studies Procurement Logistics

Optimal Application Scenarios for tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4)


Synthesis of Ortho-Substituted Benzoylpiperidine Kinase Inhibitors

The ortho‑nitrobenzoyl moiety is a privileged fragment in kinase inhibitor design, where the 2‑nitro group can engage in key hydrogen‑bond interactions with the hinge region or be reduced to an aniline for further derivatization [1]. Using CAS 1286263-46-4 as the starting material ensures the correct regioisomer, avoiding the inactivity observed with meta‑ or para‑substituted analogs in certain kinase assays [1].

Orthogonal Protecting‑Group Strategies for Complex Piperidine Library Synthesis

The simultaneous presence of an acid‑labile Boc group and a hydrogenolyzable 2‑nitrobenzoyl amide allows chemists to differentially unveil the 4‑amino and 1‑amide functionalities, enabling the construction of diverse piperidine libraries without protecting‑group incompatibilities [2].

C–H Functionalization Scaffold Diversification via Ortho‑Nitro Direction

The ortho‑nitro group can serve as a directing group for transition‑metal‑catalyzed C–H activation, permitting late‑stage diversification of the benzoyl ring at positions inaccessible with meta‑ or para‑nitro isomers [2].

Quality‑Controlled Intermediate for GMP‑Tracked Preclinical Candidate Synthesis

With a certified purity of ≥98% and defined cold‑storage specifications, this compound meets the documentation and quality requirements for incorporation into the synthesis of early‑preclinical candidates, where isomeric purity is critical for regulatory starting material definition .

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